molecular formula C13H16ClN5O B1424817 N-(4-Pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1220035-44-8

N-(4-Pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B1424817
M. Wt: 293.75 g/mol
InChI Key: RFKXLDHZJMRWJB-UHFFFAOYSA-N
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Description

“N-(4-Pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride” is a chemical compound . The empirical formula of this compound is C14H15N3OS .


Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a pyridine ring attached to a pyrazolo-pyridine structure via a methylene bridge . The exact spatial arrangement of these components could not be determined from the available information.


Physical And Chemical Properties Analysis

This compound is a solid . The molecular weight of this compound is 273.35 .

Scientific Research Applications

Synthesis and Structural Analysis

  • N-(4-Pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is involved in the synthesis of various substituted pyrazolo[4,3-c]pyridines, which are novel fused heterobicycles. These compounds have been synthesized using processes like condensation with hydrazine hydrate and phenylhydrazine (Karthikeyan, Vijayakumar, & Sarveswari, 2014).

  • Another area of research is the development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives, synthesized from piperidin-4-one, for potential applications in inhibiting Mycobacterium tuberculosis (Samala, Devi, Nallangi, Yogeeswari, & Sriram, 2013).

Chemical Stability and Transformation Products

  • The compound's stability and transformation products in different conditions have been studied. For instance, 5-Methyl-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridin-3-one, a related compound, has been analyzed for its structure in crystal and solution, highlighting its instability in certain conditions (Gubaidullin, Nabiullin, Kharlamov, & Buzykin, 2014).

Biological Activity and Potential Therapeutic Applications

  • Research has also explored the biological activity of related compounds. For instance, the synthesis and antimicrobial activities of some new thiazole and pyrazole derivatives based on 4,5,6,7-tetrahydrobenzothiophene moiety have been investigated, demonstrating promising antimicrobial properties (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

  • Furthermore, novel tetrahydro-pyrazolo[4,3-c]pyridines have been discovered for treating neuropathic pain. These compounds inhibit tumor necrosis factor-alpha and nitric oxide, showing potential as multi-targeted treatment strategies for neuropathic pain (Yogeeswari, Sharma, Samala, Gangadhar, Karthick, Mallipeddi, Semwal, & Sriram, 2013).

properties

IUPAC Name

N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O.ClH/c19-13(16-7-9-1-4-14-5-2-9)12-10-8-15-6-3-11(10)17-18-12;/h1-2,4-5,15H,3,6-8H2,(H,16,19)(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKXLDHZJMRWJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2C(=O)NCC3=CC=NC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-Pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
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N-(4-Pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
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N-(4-Pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 4
N-(4-Pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 5
N-(4-Pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 6
N-(4-Pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

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